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molecular formula C9H9ClN2S B2430113 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 850785-57-8

7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B2430113
M. Wt: 212.7
InChI Key: OWTCGLDSMQLDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662832B2

Procedure details

A solution of 3-amino-2-chloropyridine (1.13 g, 8.84 mmol) in dichloromethane (22.7 ml) was cooled to −78° C. A solution of tert-butyl hyperchloride (2 ml, 17.7 mmol) in dichloromethane (6.8 ml) was added to the solution. The reaction mixture was stirred for 15 minutes and a solution of methylthioacetone (0.91 ml, 8.84 mmol) in dichloromethane (6.8 ml) was slowly added thereto. The reaction mixture was stirred for 90 minutes at the same temperature and a solution of triethylamine (1.36 ml, 8.84 mmol) in dichloromethane (6.8 ml) was added thereto. The reaction mixture was warmed to room temperature and water was added thereto. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified with silica gel column chromatography to give 100 mg of the titled compound as a white solid.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
solvent
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
solvent
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
Quantity
6.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:9][CH2:10][C:11](=[S:13])C.[CH2:14](N(CC)CC)C.O>ClCCl>[Cl:8][C:3]1[N:4]=[CH:5][CH:6]=[C:7]2[C:11]([S:13][CH3:14])=[C:10]([CH3:9])[NH:1][C:2]=12

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
22.7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.91 mL
Type
reactant
Smiles
CCC(C)=S
Name
Quantity
6.8 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.8 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
6.8 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 90 minutes at the same temperature
Duration
90 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified with silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N=CC=C2C1NC(=C2SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 5.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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